molecular formula C12H6N2S3 B8637202 5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzothiazole CAS No. 61352-22-5

5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzothiazole

Cat. No. B8637202
CAS RN: 61352-22-5
M. Wt: 274.4 g/mol
InChI Key: MKARHDVCPRJYBK-UHFFFAOYSA-N
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Patent
US03985885

Procedure details

5-Amino-2-(2-thienyl)benzothiazole 7.0 g, 0.03 M is dissolved in 400 cc of tetrahydrofuran and 8.4 cc, 0.06 M, of triethylamine. Thiophosgene 2.3 cc, 0.03 M, is added, and the resulting mixture stirred at ambient temperature overnight. The solids which form are filtered, and washed with tetrahydrofuran. The filtrate is concentrated to dryness, and chromatographed on Alumina IV. The product is recrystallized from acetonitrile to yield 5.7 g of colorless needles, 70% of theory, m.p. 147°-149°.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[S:11][CH:12]=[CH:13][CH:14]=3)=[N:7][C:6]=2[CH:15]=1.C(N(CC)CC)C.[C:23](Cl)(Cl)=[S:24]>O1CCCC1>[N:1]([C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[S:11][CH:12]=[CH:13][CH:14]=3)=[N:7][C:6]=2[CH:15]=1)=[C:23]=[S:24]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NC=1C=CC2=C(N=C(S2)C=2SC=CC2)C1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids which form are filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on Alumina IV
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=C=S)C=1C=CC2=C(N=C(S2)C=2SC=CC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.